molecular formula C18H16FN3O3S B11018861 ethyl [2-({[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11018861
M. Wt: 373.4 g/mol
InChI Key: WZIPGAKARFVRDF-UHFFFAOYSA-N
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Description

Ethyl [2-({[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a combination of pyrrole, thiazole, and fluoro-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-({[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluoro-Substituted Phenyl Group: This step involves the electrophilic aromatic substitution of a phenyl ring with a fluorine atom.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the synthesized intermediates using peptide coupling reagents like EDCI or DCC to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluoro-substituted phenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Pyrrole-2,5-diones

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Ethyl [2-({[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in diseases.

    Biological Studies: It can be used as a probe to study biological pathways involving pyrrole and thiazole derivatives.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

Mechanism of Action

The mechanism of action of ethyl [2-({[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The fluoro-substituted phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the thiazole and pyrrole rings can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [2-({[5-chloro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
  • Ethyl [2-({[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Uniqueness

Ethyl [2-({[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is unique due to the presence of the fluoro-substituted phenyl group, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. This uniqueness can lead to different biological activities and applications in various fields.

Properties

Molecular Formula

C18H16FN3O3S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[2-[(5-fluoro-2-pyrrol-1-ylbenzoyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H16FN3O3S/c1-2-25-16(23)10-13-11-26-18(20-13)21-17(24)14-9-12(19)5-6-15(14)22-7-3-4-8-22/h3-9,11H,2,10H2,1H3,(H,20,21,24)

InChI Key

WZIPGAKARFVRDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)F)N3C=CC=C3

Origin of Product

United States

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